1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-

Catalog No.
S13170314
CAS No.
107659-13-2
M.F
C17H20ClN3O2
M. Wt
333.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hyd...

CAS Number

107659-13-2

Product Name

1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-

IUPAC Name

1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1,2,4-triazol-1-yl)propan-1-one

Molecular Formula

C17H20ClN3O2

Molecular Weight

333.8 g/mol

InChI

InChI=1S/C17H20ClN3O2/c18-15-8-6-13(7-9-15)16(22)17(23,10-21-12-19-11-20-21)14-4-2-1-3-5-14/h6-9,11-12,14,23H,1-5,10H2

InChI Key

OLEUIBGXEIXICZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CN2C=NC=N2)(C(=O)C3=CC=C(C=C3)Cl)O

1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is a synthetic organic compound with the molecular formula C17H20ClN3O2C_{17}H_{20}ClN_{3}O_{2} and a molecular weight of approximately 333.81 g/mol. It features a complex structure characterized by a propanone backbone, a chlorophenyl group, a cyclohexyl moiety, and a triazole ring. This compound has garnered interest in various fields due to its potential biological activities and applications in pharmaceuticals.

Typical of ketones and phenolic compounds. The presence of the hydroxyl group allows for reactions such as:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Oxidation: The alcohol group may be oxidized to form ketones or aldehydes.
  • Substitution Reactions: The chlorophenyl moiety can undergo nucleophilic substitution reactions, which can be useful for modifying the compound's properties.

Research indicates that 1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- exhibits various biological activities. Preliminary studies suggest potential antifungal and antibacterial properties due to the triazole ring, which is known for its role in inhibiting fungal cytochrome P450 enzymes. Additionally, the compound's structural features may contribute to its efficacy against certain pathogens.

The synthesis of 1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. A common method includes:

  • Formation of the Triazole Ring: This can be achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds.
  • Introduction of Cyclohexyl and Chlorophenyl Groups: These groups can be introduced via nucleophilic substitution reactions on suitable precursors.
  • Hydroxylation: The final step often involves hydroxylation at the appropriate position to yield the target compound.

This compound has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antifungal agents.
  • Agriculture: Its structural similarity to known fungicides suggests possible use as a fungicidal agent.
  • Chemical Research: It can be utilized in studies exploring structure-activity relationships in medicinal chemistry.

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of 1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-. These studies typically focus on:

  • Protein Binding: Investigating how well the compound binds to plasma proteins can provide insights into its bioavailability.
  • Metabolic Pathways: Understanding how the compound is metabolized in vivo helps predict its efficacy and safety profile.
  • Synergistic Effects: Exploring potential synergistic effects with other drugs could enhance therapeutic outcomes.

Similar Compounds

Several compounds share structural similarities with 1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Propanone, 1-(4-chlorophenyl)-C9H9ClOC_{9}H_{9}ClOSimpler structure; lacks cyclohexyl and triazole groups
BupropionC13H18ClNOC_{13}H_{18}ClNOAntidepressant; contains similar phenolic structure
CyproconazoleC15H14ClNC_{15}H_{14}ClNFungicide; similar chlorophenyl group but different functional groups
1-(3-Chlorophenyl)-2-hydroxypropan-1-oneC9H9ClO2C_{9}H_{9}ClO_2Similar hydroxyl and chlorophenyl groups; different position

Uniqueness

The uniqueness of 1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- lies in its combination of multiple pharmacologically relevant functional groups (triazole and cyclohexanol), which may enhance its biological activity compared to simpler analogs. Its structural complexity may lead to distinct mechanisms of action in biological systems compared to related compounds.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

333.1244046 g/mol

Monoisotopic Mass

333.1244046 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-10

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